N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-indole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6OS/c26-19(14-2-1-3-16-13(14)6-8-20-16)21-10-18-23-22-17-5-4-15(24-25(17)18)12-7-9-27-11-12/h1-9,11,20H,10H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQVNEVBNFKIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on recent research findings.
Structural Characteristics
The compound features a triazolo-pyridazine core integrated with an indole moiety, which is known for its pharmacological relevance. The presence of the thiophene ring enhances its electronic properties and potential interactions with biological targets. The molecular formula and key structural components are summarized in the following table:
| Component | Description |
|---|---|
| Core Structure | 1,2,4-triazolo[4,3-b]pyridazine |
| Functional Groups | Thiophene, Indole, Carboxamide |
| Molecular Formula | CHNS |
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways leading to the observed activities. For instance, compounds with similar structures have been documented to inhibit protein kinases and exhibit cytotoxic effects on cancer cell lines.
Antimicrobial Activity
Recent studies indicate that compounds containing triazolo-pyridazine scaffolds demonstrate notable antimicrobial properties. For example:
- Antibacterial Effects : Compounds similar to this compound have shown effectiveness against various bacterial strains.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays:
- Cell Line Studies : In tests involving human cancer cell lines (e.g., HCT116), derivatives of this compound exhibited IC values indicating significant cytotoxicity. For instance, one study reported an IC value of 4.363 μM for a related compound against colon cancer cells .
Anti-inflammatory Activity
The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes:
- Cytokine Inhibition : Similar compounds have been shown to reduce levels of TNF-alpha and IL-6 in cell culture models.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have been reported to show activity against various cancer cell lines, including colon carcinoma and breast cancer cells, with IC50 values indicating effective cytotoxicity .
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of various triazole derivatives, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxic effects at low micromolar concentrations (IC50 values ranging from 6.2 μM to 43.4 μM) against colon and breast cancer cells .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of related compounds revealed that derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : Derivatives like Compound 3 melt at 259–262°C, indicating high thermal stability due to hydrogen bonding and aromatic stacking . The thiophene and indole groups in the target compound may lower melting points slightly by introducing bulkier substituents.
- Spectral Data : ¹H-NMR spectra for analogs show distinct shifts for triazolopyridazine protons (δ 8.5–9.0 ppm) and substituent-specific signals (e.g., benzoyl groups at δ 7.4–7.8 ppm) . The target compound’s thiophene protons are expected near δ 7.0–7.5 ppm, while indole NH signals may appear at δ 10–12 ppm.
Research Findings and Implications
- Synthetic Flexibility : The annulation strategy used for precursor compounds could be adapted to synthesize the target molecule by substituting chloro or hydroxy groups with thiophen-3-yl and indole-4-carboxamide moieties.
- Activity Optimization : The indole group’s planar structure may improve DNA intercalation or kinase inhibition compared to benzamide derivatives, though this requires experimental validation.
- Limitations: Current evidence lacks direct data on the target compound’s pharmacokinetics or toxicity.
Q & A
Q. Which in vitro/in vivo models are appropriate for evaluating pharmacokinetic (PK) properties?
- Models : Use Caco-2 cells for permeability, human liver microsomes for metabolic stability, and rodent PK studies (IV/PO dosing). Calculate AUC, Cₘₐₓ, and t₁/₂ to optimize dosing regimens .
Interdisciplinary Applications
Q. How can machine learning (ML) predict synthetic accessibility or toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
